Product packaging for Ezeprogind(Cat. No.:CAS No. 615539-20-3)

Ezeprogind

Cat. No.: B1666511
CAS No.: 615539-20-3
M. Wt: 428.7 g/mol
InChI Key: KLKKWCPJBTXWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ezeprogind (also known as AZP-2006) is a first-in-class, orally available small molecule investigated as a potential therapeutic agent for neurodegenerative diseases, including Progressive Supranuclear Palsy (PSP), Alzheimer's disease, and Parkinson's disease. Its core research value lies in its unique, multimodal mechanism of action that addresses several convergent pathways of neurodegeneration. This compound functions as a molecular chaperone that stabilizes the progranulin-prosaposin (PGRN-PSAP) complex, enhancing its trafficking to lysosomes. This action helps restore lysosomal function, which is crucial for clearing toxic protein aggregates like hyperphosphorylated Tau and alpha-synuclein. Consequently, the compound demonstrates a compelling ability to reduce pathological Tau accumulation, attenuate neuroinflammation, support neurite outgrowth, and promote neuronal survival in preclinical models. With Orphan Drug Designation for PSP in both Europe and the USA, and having completed a Phase 2a clinical trial in PSP patients, this compound represents a valuable and promising tool for researchers exploring novel therapeutic strategies for tauopathies, synucleinopathies, and other conditions characterized by lysosomal impairment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H44N6 B1666511 Ezeprogind CAS No. 615539-20-3

Properties

IUPAC Name

N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44N6/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKKWCPJBTXWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615539-20-3
Record name AZP-2006 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615539203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezeprogind
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EZEPROGIND
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR9YQ07ELN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Structure Activity Relationship Studies

Synthetic Methodologies for Ezeprogind

The synthesis of this compound involves a multi-step process, primarily focusing on the formation of its core benzimidazole (B57391) structure, followed by the functionalization of a piperazine (B1678402) ring and subsequent optimization of reaction conditions.

Benzimidazole Core Formation Pathways

The initial stage in the synthesis of this compound involves the construction of its benzimidazole core uni.lu, uni.lu. This bicyclic structure is typically formed through the condensation of o-phenylenediamine (B120857) with carboxylic acid derivatives uni.lu. The reaction is carried out under acidic conditions, with elevated temperatures ranging from 80°C to 100°C uni.lu. Catalysts such as polyphosphoric acid are employed to facilitate the cyclization process uni.lu. The efficiency of this reaction is significantly influenced by stoichiometric ratios of reactants and the selection of appropriate solvents, such as ethanol (B145695) or toluene (B28343) uni.lu. In laboratory settings, yields for this core formation step generally range from 65% to 78% uni.lu.

Reaction StepReactantsConditionsCatalystTypical Yield Range
Benzimidazole Core Formationo-phenylenediamine, carboxylic acid derivativesAcidic, 80-100°CPolyphosphoric acid65-78% uni.lu

Piperazine Ring Functionalization Techniques

Following the formation of the benzimidazole intermediate, the piperazine ring is introduced and functionalized uni.lu. This step involves a nucleophilic substitution reaction between the benzimidazole intermediate and a piperazine derivative uni.lu. Polar aprotic solvents, such as dimethylformamide, are utilized, and alkaline conditions (pH 10–12) are maintained to promote the amine displacement uni.lu. Researchers have optimized this coupling reaction, achieving efficiencies exceeding 85% with reaction times ranging from 12 to 18 hours at 60°C uni.lu.

The final functionalization step involves the alkylation of the piperazine nitrogen with bis(2-methylpropyl)amine uni.lu. This particular reaction is exothermic and necessitates careful temperature modulation, starting at 0–5°C and gradually increasing to 25°C, to prevent oxidative degradation uni.lu. The use of inert atmospheres is also crucial during this stage uni.lu. Catalytic iodide salts are incorporated to enhance reaction kinetics, significantly reducing completion times from 24 hours to less than 8 hours uni.lu.

Analogues and Derivatives Research

Research into this compound analogues and derivatives has been crucial for understanding its structure-activity relationships and exploring potential improvements in its therapeutic profile.

Design and Synthesis of this compound Analogues

To elucidate the structure-activity relationships (SAR) of this compound, a series of analogues have been designed and synthesized nih.gov, springer.com. In one study, 13 analogues were prepared, involving modifications to different parts of the this compound scaffold nih.gov, springer.com. These modifications included substitutions on the benzimidazole ring and alterations to the central piperazine core nih.gov, springer.com. The primary objective of synthesizing these analogues was to assess their impact on amyloid precursor protein (APP) metabolism nih.gov, springer.com.

Most of the synthesized analogues demonstrated comparable activity to this compound in terms of reducing Aβ secretion and increasing the expression of carboxy-terminal fragments of APP, typically at micromolar concentrations nih.gov, springer.com. Despite significant structural differences among the analogues, many exhibited similar effects on APP metabolism nih.gov, springer.com. However, none of the analogues showed increased efficacy in vitro when compared directly to this compound nih.gov, springer.com.

Compound TypeNumber of Analogues SynthesizedKey Structural ModificationsObserved Activity (vs. This compound)
This compound Analogues13 nih.gov, springer.comBenzimidazole ring substitutions, piperazine central core modifications nih.gov, springer.comComparable activity in reducing Aβ secretion; no increased efficacy in vitro nih.gov, springer.com

Pharmacomodulation Strategies around the this compound Scaffold

Pharmacomodulation strategies around the this compound scaffold have primarily focused on systematic modifications to the benzimidazole ring and the piperazine central core to understand their contribution to the compound's biological activity nih.gov, springer.com. This approach aims to identify key structural features responsible for its effects on APP metabolism, neuroprotection, neuroinflammation, and tau metabolism nih.gov, springer.com.

Studies involving these pharmacomodulated analogues revealed that while many maintained activity on APP metabolism, this compound itself remained uniquely effective in exhibiting neuroprotection, reducing neuroinflammation, and influencing both tau and APP metabolism in primary cortical neurons co-cultured with microglia and injured with Aβ1-42 nih.gov, springer.com. This suggests that the specific structural arrangement of this compound is critical for its multifaceted therapeutic effects.

Molecular Mechanisms and Biological Targets of Ezeprogind

Modulation of the Progranulin (PGRN) and Prosaposin (PSAP) Complex

Ezeprogind operates by directly interacting with and modulating the crucial complex formed by Progranulin (PGRN) and Prosaposin (PSAP), two proteins vital for neuronal health and lysosomal function.

This compound exhibits a direct binding affinity for the PGRN-PSAP complex, a key interaction that underpins its therapeutic effects. Research indicates that this compound strongly binds to the PGRN/PSAP complex within lysosomes, physically impeding PGRN inflammation and degradation uni.lusinobiological.com. Specifically, this compound binds to the PGRN/PSAP complex with a higher affinity (Kd = 201 nM) compared to its binding to PSAP alone (Kd = 624 nM). Notably, no interaction has been measured between this compound and PGRN when PGRN is alone, suggesting that the interaction occurs within the lysosomal environment sinobiological.comuniprot.org. This binding is crucial as it stabilizes the prosaposin-progranulin complex, which is essential for regulating progranulin levels in the brain and preventing its cleavage drugbank.comuniprot.orggenecards.orgnih.gov. This compound also demonstrates a high affinity for lysosome vesicles, accumulating within these organelles sinobiological.comuniprot.org.

The binding affinities are summarized in the table below:

Target Complex/ProteinBinding Affinity (Kd)
PGRN/PSAP Complex201 nM
PSAP624 nM
PGRNNo interaction

A significant aspect of this compound's mechanism of action is its ability to enhance central progranulin (PGRN) levels and promote its secretion. This compound has been shown to augment the functional half-life of progranulin in the brain sinobiological.comspringer.com. This is achieved by preventing the processing and degradation of PGRN into its less active granulin (B1179632) peptides, thereby maintaining its neuroprotective and anti-inflammatory properties sinobiological.comuniprot.org.

This compound enhances the trafficking of the PGRN-PSAP complex through two distinct pathways, ultimately promoting lysosomal homeostasis and the degradation of misfolded proteins drugbank.comgenecards.org. At the extracellular level, this compound facilitates the binding of the PGRN-PSAP complex to cell surface receptors such as Sortilin and CI-M6PR/LRP1, which promotes its endocytosis and subsequent delivery to lysosomes. Intracellularly, this compound also supports the transfer of the PGRN-PSAP complex via the Golgi-endosome-lysosome pathway, improving its lysosomal targeting drugbank.comgenecards.org.

Prosaposin (PSAP) is a lysosomal protein that plays a key role in sphingolipid metabolism and is cleaved into four bioactive disulfide-rich peptides known as saposins (A, B, C, and D) genecards.orgprobes-drugs.org. These saposins act as cofactors, catalyzing sphingolipidases to promote sphingolipid breakdown genecards.orgprobes-drugs.org. Progranulin (PGRN) has a novel role in regulating PSAP cleavage; PGRN and multi-granulin fragments (MGFs) directly regulate the cleavage of PSAP by cathepsin D genecards.orgprobes-drugs.org.

PSAP also functions as a crucial interacting partner for progranulin, facilitating its trafficking to the lysosome nih.gov. Progranulin's interactions with prosaposin begin in the endoplasmic reticulum (ER) lumen and are essential for the efficient ER exit of progranulin. Prosaposin supports lysosomal function both as a scaffold for PGRN trafficking to lysosomes and as a precursor for lysosomal saposins. This compound's ability to strongly bind the PGRN/PSAP complex suggests a mechanism where its accumulation in lysosomes and interaction with the complex physically blocks PGRN processing and degradation, leading to a reduction in granulin-driven inflammation and cytokine release sinobiological.com.

Lysosomal Homeostasis Regulation

This compound's impact extends to the fundamental regulation of lysosomal homeostasis, a critical process for maintaining cellular and brain function.

This compound is designed to optimize and restore lysosomal homeostasis uniprot.org. Its mechanisms contribute to enhanced lysosomal function drugbank.comgenecards.org. Preclinical studies have demonstrated this compound's ability to correct lysosomal dysfunction in models of neurodegeneration. By stimulating lysosome homeostasis, this compound addresses a root cause of neurodegeneration, as disruption of the endo-lysosomal network is linked to a wide range of neurodegenerative diseases drugbank.comuniprot.org. This compound's high affinity for lysosome vesicles and its accumulation within these organelles are integral to its mechanism of action in restoring lysosomal function uni.lusinobiological.com.

A significant therapeutic outcome of this compound's action is the enhanced degradation of pathological misfolded proteins, including amyloid, phosphorylated Tau (P-Tau), and alpha-synuclein (B15492655) drugbank.comgenecards.org. These mechanisms contribute to neuroprotection drugbank.comgenecards.org. Preclinical studies in tauopathy models have demonstrated this compound's ability to decrease tau hyperphosphorylation uniprot.orgdrugbank.comgenecards.org. Furthermore, this compound has been shown to reduce the secretion of amyloid peptides and mitigate neuroinflammation sinobiological.comuniprot.org. In models of alpha-synuclein pathology, this compound has demonstrated potential to protect dopaminergic neurons from alpha-synuclein accumulation uni.lu. The chronic treatment with this compound has been observed to attenuate cognitive impairments and neuronal synaptic damage, accompanied by significant decreases in microglial activation, proinflammatory cytokine release, and tau hyperphosphorylation in the brains of Alzheimer's disease and aging model mice sinobiological.comuniprot.org.

Trafficking Pathways of the PGRN-PSAP Complex (Extracellular and Intracellular)

This compound exhibits a high affinity for lysosomal vesicles, accumulating within these organelles uni.lunih.govnih.gov. It directly binds to the PGRN/PSAP complex, leading to its stabilization uni.lunih.govresearchgate.netnih.govprobes-drugs.orgspringer.comuniv-lille.frdrugbank.comnih.govscholasticahq.com. This stabilization is crucial as it prevents the proteolytic cleavage and degradation of PGRN into smaller granulin modules, thereby promoting increased secretion of intact PGRN uni.lunih.gov.

The trafficking of PGRN and PSAP to lysosomes is a complex process involving both extracellular and intracellular pathways. PGRN's lysosomal delivery can occur via the sortilin receptor or through the PSAP-M6PR/LRP1 receptor complex uni.luresearchgate.netnih.gov. This compound enhances the trafficking of the PGRN-PSAP complex through two distinct pathways:

Extracellularly: this compound facilitates the binding of the PGRN-PSAP complex to cell surface receptors such as Sortilin and the cation-independent mannose 6-phosphate receptor/low-density lipoprotein receptor-related protein 1 (CI-M6PR/LRP1). This interaction promotes the endocytosis of the complex and its subsequent delivery to lysosomes.

Intracellularly: Within the cell, this compound supports the transfer of the PGRN-PSAP complex through the Golgi-endosome-lysosome pathway, thereby improving its targeting to lysosomes.

This dual action of this compound on PGRN-PSAP trafficking and stability is hypothesized to enhance lysosomal function and contribute to the degradation of misfolded proteins, a common hallmark in neurodegenerative conditions.

Neuroinflammatory Pathway Modulation

Neuroinflammation, characterized by the activation of glial cells and the release of pro-inflammatory mediators, is a significant contributor to the progression of neurodegenerative diseases. This compound has demonstrated notable effects in modulating these inflammatory pathways.

Inhibition of Microglial Activation

This compound has been consistently shown to inhibit microglial activation, a key component of neuroinflammation uni.luprobes-drugs.org. In preclinical models, including those exposed to amyloid-beta (Aβ) intoxication, this compound significantly reduced markers of microglial activation, such as OX-41 staining uni.lu. This effect has been observed in both in vitro co-cultures of neurons and microglia and in vivo animal models of neurodegeneration.

Reduction of Proinflammatory Cytokine Production (e.g., IL-1β, IL-6)

A critical aspect of this compound's anti-inflammatory profile is its ability to reduce the production of various pro-inflammatory cytokines. Studies have shown that this compound significantly decreases the levels of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNFα) in cell supernatants uni.lu. In animal models, treatment with this compound led to a substantial reduction in cortical pro-inflammatory cytokines, specifically IL-1β and IL-6 uni.lu. In vitro experiments further support these findings, demonstrating that nanomolar concentrations of this compound can decrease the secretion of IL-1β and IL-6 from activated microglia.

Table 1: Effects of this compound on Proinflammatory Cytokines

CytokineEffect of this compound TreatmentContext of ObservationSource
IL-1βSignificantly decreasedAβ-intoxicated cells, cortical tissue in animal models uni.lu
IL-6Significantly decreasedAβ-intoxicated cells, cortical tissue in animal models uni.lu
TNFαSignificantly decreasedAβ-intoxicated cells uni.lu

Potential Inhibition of Toll-like Receptor 9 (TLR9) Signaling

This compound has been identified as an inhibitor of Toll-like Receptor 9 (TLR9) uni.lunih.govresearchgate.netnih.govspringer.com. TLR9 activation is known to contribute to pro-inflammatory pathways. The proposed mechanism suggests that the stabilization of the PGRN-PSAP complex by this compound may lead to a reduction in the release of granulins, which are known to interact with and activate TLR9 uni.lu. Additionally, this compound may act as a direct antagonist of the TLR9 receptor, thereby inhibiting its activity and subsequently decreasing the activation of pro-inflammatory pathways uni.lu. Further research is ongoing to fully elucidate the precise mechanisms underlying this compound's TLR9 inhibitory effects uni.lu.

Tau Pathology Interventions

Tau pathology, characterized by the hyperphosphorylation and aggregation of tau protein, is a hallmark of several neurodegenerative diseases, including AD and PSP. This compound has demonstrated a significant impact on this pathological process.

Decreased Tau Phosphorylation

A consistent finding across multiple preclinical studies is this compound's ability to significantly decrease tau phosphorylation uni.lunih.govresearchgate.netprobes-drugs.orguniv-lille.frnih.govscholasticahq.com. In animal models of AD and aging, this compound treatment reduced levels of hyperphosphorylated tau, specifically at the T181 site in the hippocampus uni.lu. It was also effective in normalizing Aβ1-42-induced AT100 immunolabeling, a marker for abnormal tau phosphorylation uni.lu. This effect is believed to be mediated, at least in part, by the stabilization of the prosaposin-progranulin complex, which in turn influences tau-related processes. In vitro studies using rat brain cell cultures further corroborate these findings, showing a reduction in abnormal tau phosphorylation following this compound treatment.

Table 2: Effects of this compound on Tau Pathology

EffectSpecifics / Markers AffectedContext of ObservationSource
Decreased Tau PhosphorylationHyperphosphorylated Tau (T181), AT100 immunolabelingHippocampus in animal models, Aβ-induced cultures uni.lu

Impact on Tau Aggregation Processes

This compound has demonstrated significant efficacy in addressing tau pathology, a hallmark of several neurodegenerative conditions like Alzheimer's disease and progressive supranuclear palsy. smolecule.comnih.govresearchgate.netresearchgate.net Preclinical studies in tauopathy models have shown this compound's ability to decrease tau hyperphosphorylation, a critical step in the formation of neurofibrillary tangles. smolecule.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov This reduction in tau phosphorylation is associated with enhanced neuronal survival, mitigation of neuroinflammation, and promotion of synaptogenesis. nih.govresearchgate.netresearchgate.netresearchgate.net The compound achieves these effects, in part, by stabilizing the PGRN-PSAP complex, which subsequently improves lysosomal function and facilitates the degradation of pathological misfolded proteins, including tau. benchchem.comnih.govresearchgate.netalzprotect.comalzdiscovery.orgresearchgate.netresearchgate.netalzprotect.comaccessnewswire.com Animal models have also indicated that chronic treatment with this compound can protect against tau pathology in tau-overexpressing mice. benchchem.com

Table 1: Observed Impacts of this compound on Tau Pathology (Preclinical Studies)

Effect on Tau PathologyMechanism/Associated BenefitSupporting Evidence
Decreased Tau HyperphosphorylationStabilizes PGRN-PSAP complex, improves lysosomal function, inhibits GSK-3β benchchem.comsmolecule.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net
Reduced Tau AggregationEnhanced lysosomal function, degradation of misfolded proteins benchchem.comnih.govresearchgate.netresearchgate.netresearchgate.netaccessnewswire.com
Enhanced Neuronal SurvivalDirect neuroprotection, mitigation of neuroinflammation nih.govresearchgate.netresearchgate.netresearchgate.net
Mitigated NeuroinflammationModulation of microglial activation, decreased pro-inflammatory cytokines benchchem.comresearchgate.netalzprotect.comresearchgate.netresearchgate.netnih.govaccessnewswire.comresearchgate.net
Promoted SynaptogenesisSupports neuronal health and function nih.govresearchgate.netresearchgate.netresearchgate.net

Identification of Potential PGRN-Independent Pathways in Tau Modulation

While a significant portion of this compound's beneficial actions are mediated through its modulation of progranulin levels and enhancement of lysosomal function, research suggests the involvement of additional, progranulin-independent pathways in its mechanism of action, particularly concerning tau hyperphosphorylation. researchgate.net For instance, the effect of this compound on tau hyperphosphorylation has been observed to persist even in conditions of partial progranulin loss, indicating the presence of alternative modulatory routes. researchgate.net One such pathway involves this compound's ability to inhibit TLR9 receptors, which are known to trigger pro-inflammatory cytokine responses and oxidative stress when activated. nih.govresearchgate.net Furthermore, the inactivation of GSK-3β (glycogen synthase kinase 3 beta) through phosphorylation, which is enhanced by this compound, may contribute significantly to the observed reduction in hyperphosphorylated tau protein. researchgate.net This suggests a multi-pronged approach by this compound in managing tau pathology.

Alpha-Synuclein Pathology Interventions

This compound demonstrates therapeutic potential in addressing alpha-synuclein (α-syn) pathology, a key feature of synucleinopathies such as Parkinson's disease. benchchem.comresearchgate.net

Reduction of Alpha-Synuclein Aggregates

This compound has been shown to reduce the aggregation of alpha-synuclein. benchchem.comresearchgate.net This effect is attributed to its primary mechanism of stabilizing the progranulin (PGRN)/prosaposin (PSAP) complex, which leads to restored lysosomal function. benchchem.com Enhanced lysosomal function is critical for the efficient degradation and clearance of pathological misfolded proteins, including alpha-synuclein aggregates. researchgate.net Preclinical studies, particularly in α-synuclein preformed fibril (PFF) models, have highlighted this compound's efficacy in mitigating neurodegeneration and reducing the accumulation of these pathological aggregates. benchchem.com

Protection of Tyrosine Hydroxylase (TH) Neurons

This compound contributes to the protection and rescue of tyrosine hydroxylase (TH) neurons. benchchem.com TH neurons are dopaminergic neurons, whose degeneration is a hallmark of Parkinson's disease. benchchem.com The neuroprotective effects are linked to this compound's ability to increase progranulin levels. benchchem.com Progranulin has been shown to ameliorate the increase in alpha-synuclein expression induced by neurotoxins like 1-methyl-4-phenylpyridinium ion (MPP+) and to protect dopaminergic neurons in models of Parkinson's disease. researchgate.netresearchgate.net

Amyloid-Beta (Aβ) Metabolism Modulation

This compound plays a role in modulating amyloid-beta (Aβ) metabolism, offering protective effects against Aβ-related neurotoxicity. benchchem.comevitachem.com

Reduction of Aβ Secretion

Table 2: Key Actions of this compound on Alpha-Synuclein and Amyloid-Beta Pathology

Target PathologyObserved EffectSupporting Evidence
Alpha-Synuclein AggregationReduction of aggregates benchchem.comresearchgate.net
Tyrosine Hydroxylase (TH) NeuronsProtection and rescue benchchem.com
Amyloid-Beta AggregationModulation of aggregation, potential reduction of plaque formation evitachem.com
Amyloid-Beta-Induced InjuryProtective effects against neuronal injury benchchem.comresearchgate.net
Misfolded Amyloid ProteinsDegradation via enhanced lysosomal function researchgate.net

Other Investigated Molecular Interactions

Potential Modulation of Glutamate (B1630785) Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. However, excessive or dysregulated glutamatergic signaling can lead to excitotoxicity, a process implicated in neuronal damage and death observed in various neurodegenerative conditions. Consequently, the modulation of glutamate receptors represents a significant therapeutic avenue for neuroprotection.

Research findings suggest that this compound may influence glutamatergic pathways, contributing to its neuroprotective profile. Specifically, in vitro studies have demonstrated that this compound (AZP2006) is capable of protecting motoneurons and neuromuscular junctions from injury induced by glutamate uni.lu. This protective effect indicates a potential interaction or influence of this compound on the mechanisms underlying glutamate-mediated neuronal damage. While the precise molecular details of this modulation, such as direct binding affinities to specific glutamate receptor subtypes (e.g., NMDA, AMPA, or kainate receptors) or quantitative data on receptor activity changes, are not extensively detailed in current public research findings, the observed neuroprotective outcome in the presence of glutamate injury highlights a relevant biological activity. This suggests that this compound's broader neuroprotective actions, primarily mediated through its effects on progranulin and lysosomal function, may indirectly or directly confer resilience against excitotoxic insults.

The following table summarizes key research findings related to this compound's interaction with glutamatergic systems:

Table 1: Research Findings on this compound's Interaction with Glutamate

Study TypeObserved EffectContextSource
In vitroProtection of motoneurons and neuromuscular junctions from glutamate injuryNeuroprotection against excitotoxic conditions uni.lu
GeneralPotential modulation of glutamate receptor activityContribution to nerve cell communication and neurodegenerative processes

Further detailed investigations are warranted to fully elucidate the specific mechanisms by which this compound exerts its protective effects against glutamate-induced injury and to identify any direct interactions with glutamate receptors or associated signaling pathways.

Exploration in Other Neurodegenerative Disorders

The common pathological threads of lysosomal dysfunction and protein aggregation in various neurodegenerative diseases provide a strong rationale for investigating this compound's efficacy in conditions beyond its primary indications.

Frontotemporal Dementia (FTD) Research

Frontotemporal Dementia (FTD) represents a group of neurodegenerative disorders characterized by the progressive loss of nerve cells in the brain's frontal or temporal lobes, leading to changes in personality, behavior, and language. mdpi.com A significant portion of familial FTD cases are caused by mutations in the progranulin gene (GRN), which lead to a deficiency of the progranulin protein, a condition known as haploinsufficiency. nih.gov This deficiency impairs lysosomal function and is associated with the accumulation of misfolded proteins, such as TDP-43. frontiersin.org

Given that this compound's primary mechanism is to enhance the function of the progranulin pathway, it is a compound of significant interest for FTD, particularly in cases linked to GRN mutations. The therapeutic strategy for these forms of FTD is centered on elevating progranulin levels in the brain. nih.govnih.gov this compound (also referred to as AZP2006) works by stabilizing the complex of progranulin and its co-factor, prosaposin, which is crucial for their transport to the lysosome. nih.govresearchgate.net By improving the trafficking and function of this complex, this compound is hypothesized to restore lysosomal efficiency in clearing aggregated proteins, a key pathological feature of FTD. nih.govjax.org Preclinical studies in broader tauopathy models, which share some pathological overlap with certain forms of FTD, have shown that this compound can reduce the hyperphosphorylation of tau protein, a hallmark of these conditions. researchgate.netjax.org

Table 1: Rationale for this compound in Frontotemporal Dementia (FTD)
Pathological Feature in FTDProposed Mechanism of this compoundPotential Therapeutic Outcome
Progranulin (PGRN) deficiency due to GRN mutations nih.govStabilizes the PGRN-PSAP complex, enhancing its function and trafficking nih.govresearchgate.netIncreased functional progranulin levels at the lysosome
Lysosomal dysfunction nih.govImproves lysosomal health and proteolytic capacity nih.govnih.govEnhanced clearance of misfolded proteins
Accumulation of misfolded proteins (e.g., TDP-43, Tau) frontiersin.orgnih.govFacilitates the degradation of pathological protein aggregates nih.govReduction in cellular proteinopathy and neurotoxicity

Parkinson's Disease (PD) Research (e.g., GBA1 mutation focus)

Research into this compound has extended to Parkinson's disease (PD), with a particular focus on cases linked to mutations in the GBA1 gene. These mutations are a significant genetic risk factor for PD and lead to a deficiency in the lysosomal enzyme glucocerebrosidase (GCase). jax.orgoxfordglobal.com This enzyme deficiency impairs the lysosome's ability to break down substrates, which contributes to the accumulation of alpha-synuclein, the pathological hallmark of PD. jax.org

A crucial link has been identified between progranulin and GCase, where progranulin deficiency can lead to a decline in GCase activity. nih.gov This connection forms the basis of the hypothesis that this compound could be beneficial for PD patients with GBA1 mutations. The proposed mechanism is that by stabilizing progranulin in the lysosomes, this compound could help restore GCase function and, consequently, improve the clearance of alpha-synuclein. nih.gov

Preclinical research plans have been outlined to test this hypothesis using both cellular and animal models. nih.gov These studies aim to investigate this compound's ability to rescue the GBA1 mutation phenotype in cell lines and to protect dopaminergic neurons from alpha-synuclein accumulation and cell death in animal models that mimic the key pathological features of the disease. nih.gov

Table 2: this compound Research Framework for GBA1-Associated Parkinson's Disease
Research ModelMutation/Pathology FocusObjective of the Study
SH-SY5Y cell line nih.govGBA1 L444P mutation nih.govTo assess target engagement and the role of PGRN in rescuing the GBA1 phenotype. nih.gov
Aged small animal models nih.govInfusion of α-synuclein protofibrils and induced chronic loss of GBA function nih.govTo provide in-vivo proof-of-concept for this compound's protective effects on dopaminergic neurons. nih.gov

Other Tauopathies and Synucleinopathies

The foundational mechanism of this compound, which involves enhancing lysosomal function to clear misfolded proteins, provides a strong rationale for its investigation across a range of proteinopathies. nih.gov These neurodegenerative diseases are broadly classified based on the primary protein that abnormally aggregates in the brain.

Tauopathies: This class of diseases, which includes Progressive Supranuclear Palsy (PSP) and Alzheimer's disease, is characterized by the accumulation of hyperphosphorylated tau protein. nih.govresearchgate.net Preclinical studies in various tauopathy models have demonstrated that this compound can decrease tau hyperphosphorylation, enhance the survival of neurons, reduce neuroinflammation, and promote the formation of synapses. nih.govresearchgate.netoxfordglobal.com By addressing both lysosomal dysfunction and tau pathology, this compound represents a promising disease-modifying strategy for these conditions. researchgate.net

Synucleinopathies: These diseases, including Parkinson's disease, Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA), are defined by the pathological accumulation of alpha-synuclein. nih.gov The core of the pathology in these diseases is linked to impaired lysosomal clearance of this protein. nih.gov It is hypothesized that this compound may reduce alpha-synuclein pathology by enhancing the lysosomal degradation of these aggregates and mitigating related inflammatory processes. nih.gov This positions this compound as a potential platform therapy that could be applied across different synucleinopathies. nih.gov

The convergence of lysosomal impairment, protein aggregation (of either tau or alpha-synuclein), and neuroinflammation as central drivers of neuronal death in these disorders underscores the broad therapeutic potential of this compound. nih.gov

Advanced Research Methodologies and Theoretical Frameworks

The development of this compound is underpinned by a structured approach to research, from the initial hypothesis about its molecular interactions to strategies for navigating the complexities of preclinical data.

Hypothesis-Driven Experimental Framework Design for Molecular Interactions

The research into this compound is a clear example of a hypothesis-driven approach. nih.gov The central hypothesis is that this compound acts as a small molecule that targets the progranulin (PGRN) and prosaposin (PSAP) axis to bolster lysosomal health. nih.gov Specifically, it is proposed that this compound stabilizes the PGRN-PSAP complex, thereby improving lysosomal function and mitigating the pathological effects of misfolded proteins like tau. nih.gov

This core hypothesis has guided the design of a multi-level experimental framework to elucidate the compound's molecular interactions and validate its mechanism of action. This framework includes:

Biochemical Assays: To confirm the direct binding of this compound to the PGRN-PSAP complex and to quantify the stability of this interaction.

Cell-Based Models: Utilizing cell lines and primary neuronal cultures to observe the effects of this compound on the trafficking of the PGRN-PSAP complex to the lysosome. nih.gov These models also allow for the assessment of downstream effects, such as changes in lysosomal pH, enzyme activity, and the clearance of pathological proteins. jax.org

In Vivo Studies: Using animal models of specific neurodegenerative diseases to demonstrate the therapeutic relevance of stabilizing the PGRN-PSAP complex. nih.gov These studies are designed to measure outcomes such as reduced protein pathology, decreased neuroinflammation, and improved neuronal survival. nih.gov

This structured, hypothesis-driven framework allows researchers to systematically test the predicted molecular interactions and their functional consequences, providing a solid foundation for the compound's progression through preclinical and clinical development. nih.gov

Q & A

Basic Research Question

  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/LC50 values. Validate with goodness-of-fit tests (e.g., R², AIC) .
  • Outlier Handling : Use Grubbs' test or robust regression to mitigate skewed results from technical artifacts .
    Data Table Example :
Dose (µM)Response (%)SEMN
0.112.31.26
1.045.63.46
10.089.75.16

How can multi-omics data integration improve mechanistic insights into this compound's mode of action?

Advanced Research Question

  • Hypothesis-Driven Integration : Combine transcriptomics, proteomics, and metabolomics datasets to identify convergent pathways (e.g., apoptosis, oxidative stress) .
  • Network Analysis : Use weighted gene co-expression networks (WGCNA) to pinpoint hub genes/proteins modulated by this compound .
  • Validation : Apply CRISPR-Cas9 knockouts or pharmacological inhibitors to confirm candidate targets .

What ethical and methodological standards apply to sharing this compound research data?

Basic Research Question

  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .
  • Data Management Plans (DMP) : Predefine storage formats, metadata standards, and access protocols (e.g., controlled access via repositories like Zenodo) .
  • Ethical Compliance : Anonymize human-derived data and obtain informed consent for secondary use .

How should researchers address batch-to-batch variability in this compound compound synthesis?

Advanced Research Question

  • Quality-by-Design (QbD) : Optimize synthesis parameters (e.g., temperature, catalysts) using design-of-experiments (DoE) approaches .
  • Analytical Validation : Employ orthogonal techniques (e.g., HPLC, NMR, mass spectrometry) to verify purity and structural integrity .
  • Documentation : Maintain detailed batch records to trace variability sources (e.g., reagent lot differences) .

What strategies mitigate bias in observational studies of this compound's long-term effects?

Advanced Research Question

  • Propensity Score Matching : Balance covariates (e.g., age, comorbidities) between treatment and control groups .
  • Blinding Protocols : Ensure lab personnel and data analysts are blinded to sample groups to reduce confirmation bias .
  • Sensitivity Analysis : Assess how unmeasured confounders might impact results using E-value calculations .

How can machine learning models predict this compound's off-target interactions?

Advanced Research Question

  • Feature Selection : Train models on chemical descriptors (e.g., molecular weight, LogP) and binding affinity datasets .
  • Validation : Use k-fold cross-validation to avoid overfitting and test against external databases (e.g., ChEMBL) .
  • Interpretability : Apply SHAP (SHapley Additive exPlanations) values to highlight critical molecular features driving predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ezeprogind
Reactant of Route 2
Reactant of Route 2
Ezeprogind

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.